Molecular structure and chemical properties of fenoprofen calcium
Molecular structure and chemical properties of fenoprofen calcium
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Fenoprofen Calcium
Introduction
Fenoprofen calcium is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Structurally and pharmacologically related to ibuprofen and naproxen, it is widely utilized for the symptomatic relief of mild to moderate pain, as well as for managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[1][2] The therapeutic efficacy of fenoprofen stems from its ability to inhibit prostaglandin synthesis, a key process in the inflammatory cascade.[3] This guide provides a detailed examination of the molecular architecture and physicochemical properties of fenoprofen calcium, offering critical insights for researchers, scientists, and professionals in drug development. Commercially, it is available as the calcium dihydrate salt, though its potency is typically expressed in terms of the active fenoprofen moiety.[1]
Molecular Structure and Stereochemistry
Fenoprofen calcium is chemically designated as the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid and typically exists as a dihydrate.[4][5] Its molecular formula is C₃₀H₂₆CaO₆·2H₂O, corresponding to a molecular weight of 558.65 g/mol .[5][6]
Figure 1. Chemical Structure of Fenoprofen Calcium Dihydrate.
Key Structural Features
The core structure of fenoprofen is characterized by a propanoic acid backbone substituted at the α-carbon with a 3-phenoxyphenyl group. This arylacetic acid derivative structure is common to many NSAIDs and is crucial for its pharmacological activity.[1][7]
Stereoisomerism
Fenoprofen possesses a single chiral center at the α-carbon of the propanoic acid moiety. Consequently, it exists as a pair of enantiomers: (S)-(+)-fenoprofen and (R)-(-)-fenoprofen. The commercially available drug is a racemic mixture of these two forms.[8][9] It is a well-established principle in pharmacology that the (S)-enantiomer is responsible for the majority of the desired anti-inflammatory activity through inhibition of cyclooxygenase enzymes.[8] The (R)-isomer is significantly less active but can undergo stereoselective bioconversion in the body to the active (S)-form, a process known as chiral inversion.[8]
Crystalline Structure
Fenoprofen calcium is a white crystalline powder.[7] X-ray powder diffraction studies have confirmed its crystalline nature and have characterized its structure. The dihydrate form crystallizes in a monoclinic P2₁/n space group.[10][11] The water molecules of hydration play a significant role in stabilizing the crystal lattice.[12] Upon heating, the dihydrate can undergo dehydration, leading to a change in its crystal structure to form the anhydrous state.[12]
Physicochemical Properties
The chemical and physical properties of fenoprofen calcium are critical determinants of its formulation, stability, and pharmacokinetic profile. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₀CaO₈ (Dihydrate) | [6] |
| Molecular Weight | 558.63 g/mol (Dihydrate) | [9] |
| Appearance | White crystalline powder | [4][7] |
| pKa | 4.5 at 25°C | [1][7] |
| Solubility | - Slightly soluble in water - Soluble in 95% alcohol (~15 mg/mL at 25°C) - Soluble in DMSO (~33-105 mg/mL) - Insoluble in benzene | [7][13][14] |
| Melting Point | Decomposes above 94°C | [15] |
| Stability | Hygroscopic | [15] |
The pKa of 4.5 indicates that fenoprofen is a weak acid.[1][7] At physiological pH, it exists predominantly in its ionized form, which influences its absorption and distribution. Its slight solubility in water necessitates its formulation as a salt to improve bioavailability for oral administration.[1]
Mechanism of Action: COX Inhibition
Like other prototypical NSAIDs, fenoprofen calcium exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[1][2] This is achieved by non-selectively and reversibly inhibiting both isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[6][16][17]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[16]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of pro-inflammatory prostaglandin synthesis.[16]
By inhibiting COX-2, fenoprofen reduces the levels of prostaglandins involved in mediating inflammation, pain, and fever.[18] However, its concurrent inhibition of COX-1 is associated with the characteristic side effects of traditional NSAIDs, most notably gastrointestinal issues like ulcers and bleeding, due to the disruption of the protective gastric mucosal layer.[16][18]
Analytical Methodology: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the identification, quantification, and purity assessment of fenoprofen calcium in bulk drug substances and pharmaceutical formulations.[19][20] The United States Pharmacopeia (USP) provides a standardized method for its analysis.[21]
Objective
To accurately determine the concentration and purity of Fenoprofen Calcium using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Experimental Protocol
-
Materials and Reagents:
-
Fenoprofen Calcium Reference Standard (USP)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or Acetic Acid (Analytical Grade)
-
Methanol (HPLC Grade)
-
0.45 µm Membrane Filters
-
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][20] The choice of a C8 or C18 stationary phase is based on the hydrophobic nature of fenoprofen, allowing for effective retention and separation from impurities via reversed-phase chromatography.
-
Mobile Phase: A gradient mixture of an aqueous acidic buffer (e.g., Water:Acetic Acid, 98:2) and an organic solvent (e.g., Acetonitrile:Acetic Acid, 98:2).[4][20] A gradient elution is often preferred to ensure sharp peaks and efficient separation of both early and late-eluting impurities.[4]
-
Flow Rate: 1.5 mL/min.[22]
-
Detection Wavelength: 270 nm.[4][22] This wavelength is selected as it corresponds to a high absorbance maximum for fenoprofen, ensuring optimal sensitivity for detection.[20]
-
Column Temperature: 30°C.[4] Maintaining a constant temperature ensures reproducible retention times and peak shapes.
-
Injection Volume: 20 µL.[20]
-
-
Solution Preparation:
-
Diluent: A mixture of water and acetonitrile (1:1) is typically used.[21][22]
-
Standard Solution: Accurately weigh and dissolve a known quantity of USP Fenoprofen Calcium Reference Standard in the diluent to achieve a final concentration of approximately 0.02 mg/mL.[21][22]
-
Sample Solution: Accurately weigh and dissolve about 200 mg of the fenoprofen calcium sample in a 100-mL volumetric flask, and dilute to volume with the diluent.[21][22]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform replicate injections (typically 5 or 6) of the Standard Solution to verify system suitability.
-
Inject the Sample Solution.
-
Record the chromatograms and integrate the peak areas.
-
-
System Suitability (Self-Validation):
-
Tailing Factor: The tailing factor for the fenoprofen peak should not be more than 2.0.[21] This ensures the peak is symmetrical, which is critical for accurate integration and quantification.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[21] This demonstrates the precision and reproducibility of the analytical system.
-
Resolution: If analyzing with known impurities, the resolution between the fenoprofen peak and the closest eluting impurity peak should be not less than 9.0, as specified in certain USP methods for related substances.[21][22]
-
Conclusion
Fenoprofen calcium is a well-characterized NSAID whose therapeutic utility is directly linked to its distinct molecular structure and chemical properties. Its nature as a racemic propionic acid derivative, its formulation as a calcium dihydrate salt to enhance stability and handling, and its non-selective inhibition of COX enzymes are all defining features. A thorough understanding of these characteristics, supported by robust analytical methodologies like HPLC, is fundamental for ensuring its quality, safety, and efficacy in clinical applications and for guiding future research in the field of anti-inflammatory drug development.
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